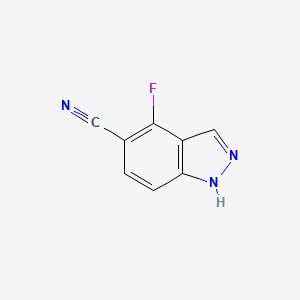

4-fluoro-1H-indazole-5-carbonitrile

Descripción general

Descripción

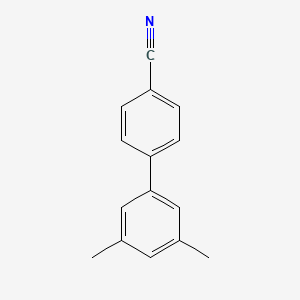

The compound 4-fluoro-1H-indazole-5-carbonitrile is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a fluorine atom at the fourth position and a nitrile group at the fifth position on the indazole ring system. Indazole derivatives are known for their diverse biological activities and are of interest in medicinal chemistry.

Synthesis Analysis

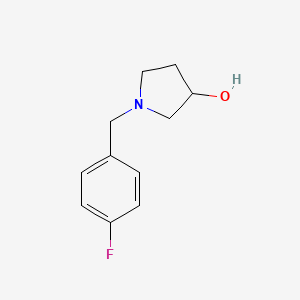

The synthesis of indazole derivatives can be achieved through various methods. For instance, indazole reacted with 4-fluoronitrobenzene and 2-fluoro-5-nitrobenzonitrile to yield isomeric nitroarylindazoles . The synthesis of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, involves spectral identification methods like IR, 1H NMR, and EI mass spectral analysis, with the structure confirmed by X-ray crystallography . Although the specific synthesis of 4-fluoro-1H-indazole-5-carbonitrile is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques and computational methods. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, and the geometries were optimized using semi-empirical and ab initio calculations . These techniques could be applied to determine the molecular structure of 4-fluoro-1H-indazole-5-carbonitrile.

Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of indazole with nitrobenzene derivatives can lead to the formation of nitroarylindazoles . Additionally, the reaction of NH-indazoles with electrophilic aromatic compounds like 1-fluoro-2,4-dinitrobenzene can result in the formation of benzotriazole-N-oxides . These reactions highlight the reactivity of indazole derivatives and suggest that 4-fluoro-1H-indazole-5-carbonitrile could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be studied using various experimental and theoretical approaches. For example, the fluorescent properties, electronic properties, and interaction with solvents of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile were investigated using density functional theory calculations and experimental methods . These studies provide insights into the behavior of indazole derivatives in different environments, which could be relevant for understanding the properties of 4-fluoro-1H-indazole-5-carbonitrile.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

4-fluoro-1H-indazole-5-carbonitrile is involved in various chemical synthesis processes and reactions. For example, it has been used in the synthesis of fluorine-containing N-benzyl-1,2,3-triazoles and N-methyl-pyrazoles through 1,3-dipolar-cycloaddition reactions (V. Rao et al., 2006). Another study described the reactivity of indazole with 4-fluoronitrobenzene and 2-fluoro-5-nitro-benzonitrile, leading to the formation of isomeric 1- and 2-nitroarylindazoles (D. Gale & J. Wilshire, 1973).

Anticancer Research

In anticancer research, derivatives of 4-fluoro-1H-indazole-5-carbonitrile have been studied. A series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, related to 4-fluoro-1H-indazole-5-carbonitrile, showed promising anticancer activities in vitro, exhibiting growth inhibitory and cytostatic activities against various cancer cell lines (M. Kachaeva et al., 2018).

Antimicrobial Activity

Compounds related to 4-fluoro-1H-indazole-5-carbonitrile have also been explored for their antimicrobial properties. For instance, novel Schiff bases using derivatives of this compound demonstrated significant in vitro antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

Progesterone Receptor Modulators

Further applications include the development of progesterone receptor modulators. A study explored the use of compounds including 4-fluoro-1H-indazole-5-carbonitrile derivatives, finding potential applications in female healthcare, such as contraception and treatment of certain breast cancers (A. Fensome et al., 2008).

Development of Fluorophores

Additionally, derivatives of 4-fluoro-1H-indazole-5-carbonitrile have been used in the development of biheteroaryl fluorophores. These compounds exhibit promising properties like high quantum yields and large Stokes shifts, useful in applications like imaging and sensing (Yangyang Cheng et al., 2016).

Safety And Hazards

Direcciones Futuras

4-Fluoro-1H-indazole can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests potential applications in dye-sensitized solar cells (DSSCs) and other areas .

Propiedades

IUPAC Name |

4-fluoro-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOKYACZRGAYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624017 | |

| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-indazole-5-carbonitrile | |

CAS RN |

473416-81-8 | |

| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)